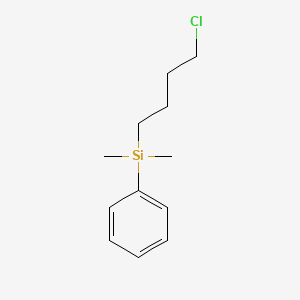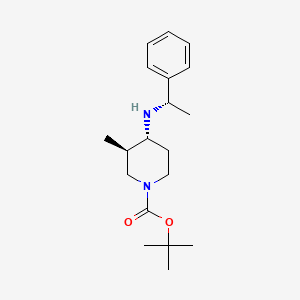
tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group, followed by the formation of the piperidine ring and subsequent introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The tert-butyl group can be selectively oxidized to form hydroxylated products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group can yield primary alcohols, while substitution reactions can lead to a variety of amino derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and other biomolecules makes it a useful tool in the study of biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a precursor for the synthesis of various functionalized compounds. Its versatility and reactivity make it a valuable component in industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate include other piperidine derivatives and tert-butyl-containing compounds. Examples include:
- tert-Butyl(3R,4R)-3-methylpiperidine-1-carboxylate
- tert-Butyl(3R,4R)-4-aminopiperidine-1-carboxylate
- tert-Butyl(3R,4R)-3-methyl-4-phenylpiperidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and interaction profiles, making it particularly valuable in applications where precise molecular interactions are required .
Propriétés
Formule moléculaire |
C19H30N2O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
tert-butyl (3R,4R)-3-methyl-4-[[(1S)-1-phenylethyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-14-13-21(18(22)23-19(3,4)5)12-11-17(14)20-15(2)16-9-7-6-8-10-16/h6-10,14-15,17,20H,11-13H2,1-5H3/t14-,15+,17-/m1/s1 |
Clé InChI |
YKBYYVMDYLZHQR-HLLBOEOZSA-N |
SMILES isomérique |
C[C@@H]1CN(CC[C@H]1N[C@@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


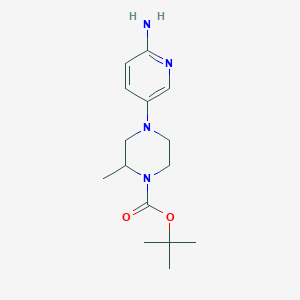
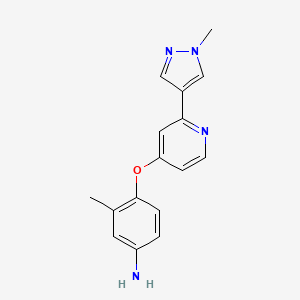

![2-[(4-Methylphenoxy)methyl]thiophene-3-sulfonyl chloride](/img/structure/B8446742.png)
![2-Methyl-3-pyridin-4-yl-4,5-dihydrobenzo[g]indazole](/img/structure/B8446748.png)
![2-(6-Bromobenzo[d]thiazol-2-yl)acetohydrazide](/img/structure/B8446754.png)
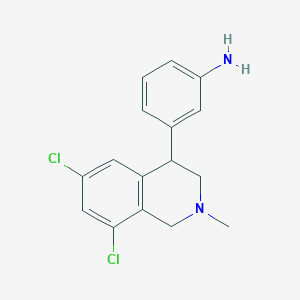
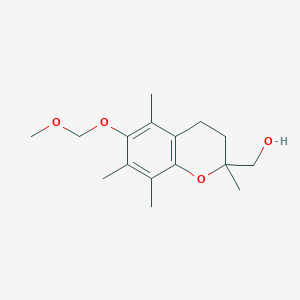
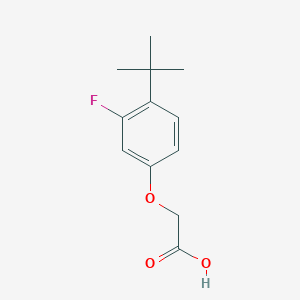
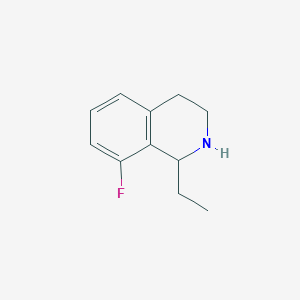
![Pyrimidine, 4-fluoro-6-[4-(trifluoromethyl)phenyl]-](/img/structure/B8446770.png)
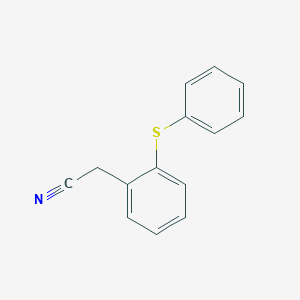
![N-[5-(3,5-Difluoro-benzyl)-1-trityl-1H-indazol-3-yl]-4-fluoro-isophthalamic acid](/img/structure/B8446789.png)
